molecular formula C12H17NO B13534315 3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine

3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine

Cat. No.: B13534315
M. Wt: 191.27 g/mol
InChI Key: OMKHPQDCWOYVEP-UHFFFAOYSA-N
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Description

3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is a heterocyclic compound that features both a furan ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form azetidines with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the azetidine ring can yield various substituted azetidines.

Mechanism of Action

The mechanism of action of 3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The furan ring may interact with nucleophilic sites, while the azetidine ring may interact with electrophilic sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine is unique due to the presence of both a furan ring and an azetidine ring in its structure. This combination of rings imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]azetidine

InChI

InChI=1S/C12H17NO/c1-8-4-11(8)12-3-2-10(14-12)5-9-6-13-7-9/h2-3,8-9,11,13H,4-7H2,1H3

InChI Key

OMKHPQDCWOYVEP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)CC3CNC3

Origin of Product

United States

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